![molecular formula C19H26FN3O2 B2932142 1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894022-71-0](/img/structure/B2932142.png)
1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that has gained significant attention in recent years. It is a potent inhibitor of a protein kinase called cyclin-dependent kinase 4/6 (CDK4/6). This protein kinase plays a crucial role in cell division and growth, and its inhibition has shown promising results in the treatment of various types of cancer.
Scientific Research Applications
Synthetic Methodologies
Formation of Diazabicyclo[3.3.1]nonanones
Wendelin and Kern (1979) explored the reactivity of cyclohexenones with urea, leading to the synthesis of diazabicyclo[3.3.1]nonanones, showcasing the compound's utility in forming complex heterocyclic structures through condensation reactions W. Wendelin, W. Kern, 1979.
Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, demonstrating the compound's potential in designing acetylcholinesterase inhibitors for Alzheimer's disease treatment, highlighting the importance of cyclohexyl groups in enhancing activity J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995.
Pharmacological Studies
Antifungal Activity
Mishra et al. (2000) studied the antifungal properties of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their derivatives, indicating the compound's role in developing antifungal agents A. Mishra, S. Singh, A. Wahab, 2000.
Cytotoxicity and HuTopoIIα Inhibitory Activity
Alam et al. (2016) designed and synthesized pyrazole derivatives as potential anticancer agents, assessing their cytotoxicity and inhibitory activity against topoisomerase IIα, showing the chemical's utility in cancer research Raquib Alam, Divya Wahi, Raja Singh, D. Sinha, V. Tandon, A. Grover, Rahisuddin, 2016.
Materials Science
Corrosion Inhibition
Mistry et al. (2011) evaluated the effectiveness of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions, showcasing the compound's potential in protecting industrial materials B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011.
Electron Transport Layer in Solar Cells
Wang et al. (2018) investigated urea-doped ZnO films as an electron transport layer in inverted polymer solar cells, improving power conversion efficiency, indicating the compound's applicability in enhancing renewable energy technologies Zongtao Wang, Zhongqiang Wang, Ruqin Zhang, Kunpeng Guo, Yuezhen Wu, Hua Wang, Yuying Hao, Guo Chen, 2018.
properties
IUPAC Name |
1-cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-2-22(16-8-4-3-5-9-16)19(25)21-15-12-18(24)23(13-15)17-10-6-7-14(20)11-17/h6-7,10-11,15-16H,2-5,8-9,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTCUHUBFSNJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

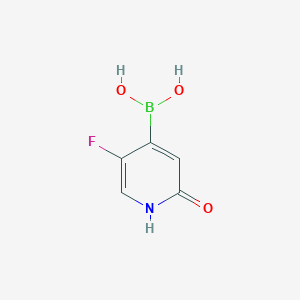
![5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B2932061.png)
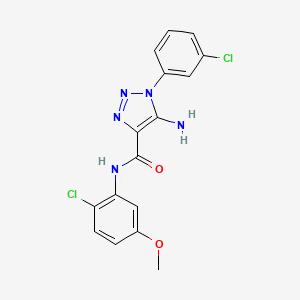
![Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2932063.png)
![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932065.png)
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2932068.png)
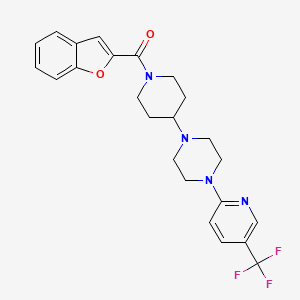
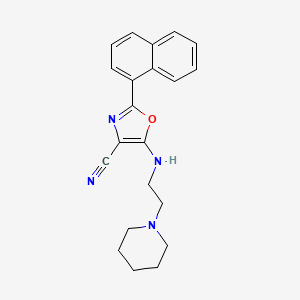

![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
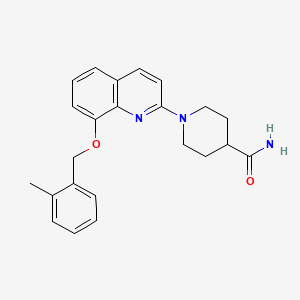
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
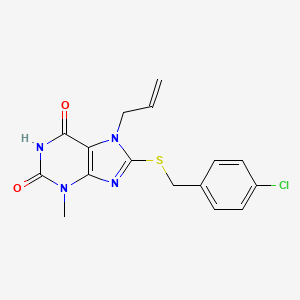
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)